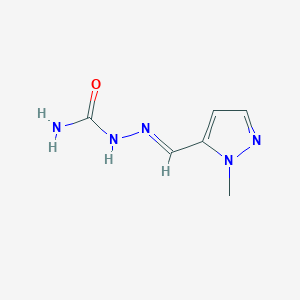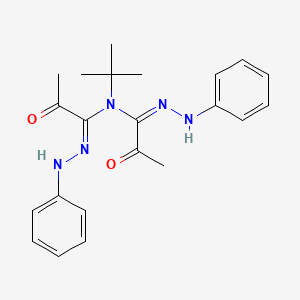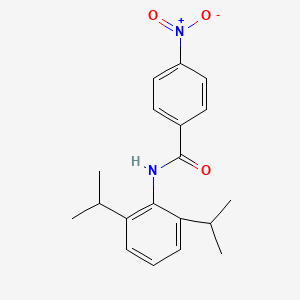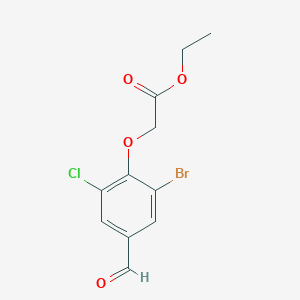
1-methyl-1H-pyrazole-5-carbaldehyde semicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-1H-pyrazole-5-carbaldehyde semicarbazone, also known as MPSC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a semicarbazone derivative of pyrazole, which has been synthesized through different methods.
作用機序
The mechanism of action of 1-methyl-1H-pyrazole-5-carbaldehyde semicarbazone is not fully understood, but it has been reported to act as a chelating agent, which can bind to metal ions and inhibit their activity. 1-methyl-1H-pyrazole-5-carbaldehyde semicarbazone has also been reported to inhibit the activity of enzymes such as xanthine oxidase and tyrosinase, which are involved in various physiological processes.
Biochemical and Physiological Effects:
1-methyl-1H-pyrazole-5-carbaldehyde semicarbazone has been reported to exhibit various biochemical and physiological effects, including antimicrobial, antitumor, and anti-inflammatory activities. It has also been reported to inhibit the activity of enzymes such as xanthine oxidase and tyrosinase, which are involved in the production of reactive oxygen species and melanin, respectively.
実験室実験の利点と制限
1-methyl-1H-pyrazole-5-carbaldehyde semicarbazone has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, its solubility in water is limited, which can limit its use in aqueous solutions. Additionally, the mechanism of action of 1-methyl-1H-pyrazole-5-carbaldehyde semicarbazone is not fully understood, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1-methyl-1H-pyrazole-5-carbaldehyde semicarbazone, including its potential applications in drug discovery, materials science, and environmental remediation. In drug discovery, 1-methyl-1H-pyrazole-5-carbaldehyde semicarbazone can be studied for its potential to inhibit enzymes involved in various diseases. In materials science, 1-methyl-1H-pyrazole-5-carbaldehyde semicarbazone can be used as a ligand in the synthesis of metal complexes with potential applications in catalysis and electronics. In environmental remediation, 1-methyl-1H-pyrazole-5-carbaldehyde semicarbazone can be studied for its potential to remove heavy metals from contaminated water and soil.
Conclusion:
In conclusion, 1-methyl-1H-pyrazole-5-carbaldehyde semicarbazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 1-methyl-1H-pyrazole-5-carbaldehyde semicarbazone has the potential to contribute to the development of new drugs, materials, and environmental remediation technologies.
合成法
1-methyl-1H-pyrazole-5-carbaldehyde semicarbazone can be synthesized through the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with semicarbazide hydrochloride in the presence of sodium acetate. The reaction takes place in ethanol and water, and the resulting product is isolated through recrystallization. Other methods of synthesis have also been reported, including the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with semicarbazide in the presence of acetic acid.
科学的研究の応用
1-methyl-1H-pyrazole-5-carbaldehyde semicarbazone has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-methyl-1H-pyrazole-5-carbaldehyde semicarbazone has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities. In biochemistry, 1-methyl-1H-pyrazole-5-carbaldehyde semicarbazone has been studied for its potential to inhibit enzymes such as xanthine oxidase and tyrosinase. In materials science, 1-methyl-1H-pyrazole-5-carbaldehyde semicarbazone has been used as a ligand in the synthesis of metal complexes.
特性
IUPAC Name |
[(E)-(2-methylpyrazol-3-yl)methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O/c1-11-5(2-3-9-11)4-8-10-6(7)12/h2-4H,1H3,(H3,7,10,12)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJWDSOAWMTBEQ-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C=NNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)/C=N/NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-1-(1-Methyl-1H-pyrazol-5-YL)methylidene]-1-hydrazinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chloro-4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5718747.png)
![1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine](/img/structure/B5718749.png)
![3-[(4-chlorophenyl)thio]-N-3-pyridinylpropanamide](/img/structure/B5718752.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5718774.png)
![N-(3-{[(1-methylethylidene)amino]oxy}-5-nitrophenyl)acetamide](/img/structure/B5718776.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5718788.png)
![N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5718802.png)


![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5718830.png)